Molecular Weight and Size Differentiation Against Cyclohexyl and Cyclopropyl Analogs
CBFDH possesses an intermediate molecular weight (219.12 g/mol as the dihydrochloride salt) that is 28.06 g/mol lower than the cyclohexyl analog (2-cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride, MW 247.18 g/mol) and 19.12 g/mol higher than the cyclopropyl analog CPP-115 (2-(aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride, MW ~200 g/mol) . The free base mass of 90.12 g/mol places CBFDH well within the optimal range for CNS drug-likeness, whereas the cyclohexyl analog (free base MW ~118 g/mol) exceeds the typical upper limit for high CNS penetration . This intermediate molecular weight profile makes CBFDH a compelling starting point when both target engagement and favorable ADME properties are required [1].
| Evidence Dimension | Molecular weight (dihydrochloride salt) |
|---|---|
| Target Compound Data | 219.12 g/mol |
| Comparator Or Baseline | 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride: 247.18 g/mol; CPP-115 (cyclopropyl analog): ~200 g/mol |
| Quantified Difference | CBFDH is 11.4% smaller than cyclohexyl analog; 9.6% larger than cyclopropyl analog |
| Conditions | Calculated from molecular formula; salt form comparison |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and CNS penetration potential; CBFDH occupies a favorable middle ground between overly bulky cyclohexyl and minimally sized cyclopropyl analogs.
- [1] Wager TT, et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chem Neurosci. 2010;1(6):420-434. (Class-level inference for CNS drug-likeness parameters). View Source
